17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol
CAS No.: 61252-32-2
Cat. No.: VC0138979
Molecular Formula: C25H42O2Si
Molecular Weight: 402.694
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61252-32-2 |
|---|---|
| Molecular Formula | C25H42O2Si |
| Molecular Weight | 402.694 |
| IUPAC Name | (3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C25H42O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h8,10,18-19,21-22,26H,9,11-16H2,1-7H3/t18-,19-,21-,22-,24-,25-/m0/s1 |
| Standard InChI Key | CBKCVNIAWQFPNS-QJAPXLAMSA-N |
| SMILES | CC12CCC(CC1=CCC3C2CCC4(C3=CCC4O[Si](C)(C)C(C)(C)C)C)O |
Introduction
Chemical Identity and Structure
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is a modified androstadiene compound with a tert-butyldimethylsilyl (TBDMS) protecting group at the 17-position. This compound has a molecular formula of C₂₅H₄₂O₂Si and a molecular weight of 402.7 grams per mole . The structure features a steroidal backbone with a characteristic 5,14-diene system, indicating double bonds at these positions, while maintaining hydroxyl groups at the 3-beta and 17-beta positions (with the 17-position hydroxyl protected by the TBDMS group).
The compound is identified by its CAS Registry Number 61252-32-2, which provides a unique identifier for database searches and regulatory documentation . The presence of the TBDMS protecting group at the 17-position allows for selective chemical manipulations at other reactive sites within the molecule, making it valuable in multi-step synthetic pathways.
Structural Features
The compound incorporates several key structural elements:
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Androstane steroid backbone
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Double bonds at positions 5 and 14
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Beta-oriented hydroxyl group at position 3
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TBDMS-protected beta-oriented hydroxyl group at position 17
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Contains 25 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom
Nomenclature and Alternative Names
Due to its complex structure, the compound is known by several systematic and alternative names in scientific literature and commercial catalogs:
| Name | Description |
|---|---|
| 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol | Primary name |
| 17-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5,14-androstadiene-3beta,17beta-diol | Alternative systematic name |
| Androsta-5,14-dien-3-ol, 17-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3β,17β)- | Alternative systematic name |
| (3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | Full stereochemical descriptor |
| (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol | Alternative representation |
These various naming conventions reflect different systematic approaches to describing the compound's structure and stereochemistry .
Physical and Chemical Properties
The physical state and properties of 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol vary somewhat according to different suppliers and preparation methods. Based on available data, the compound exhibits the following characteristics:
The compound's physical appearance may vary depending on isolation and purification methods, which accounts for the different reports of it being either a liquid or a light beige powder.
Synthetic Applications and Research Uses
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol serves primarily as an intermediate in steroid synthesis, particularly in pathways leading to testosterone metabolites . The strategic protection of the 17-beta hydroxyl group with a TBDMS group allows for selective chemical transformations at other positions.
Role as a Synthetic Intermediate
The compound functions as a valuable precursor in multi-step synthetic routes, enabling:
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Selective functionalization of the 3-beta position while protecting the 17-beta hydroxyl
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Exploration of structure-activity relationships in steroid research
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Development of novel testosterone derivatives and metabolites
Broader Applications
According to commercial information, the compound or its derivatives may serve as intermediates in the synthesis of:
| Quantity | Price (EUR) | Supplier |
|---|---|---|
| 5 mg | 191,00 € | Cymitquimica |
| 10 mg | 271,00 € | Cymitquimica |
| 25 mg | 577,00 € | Cymitquimica |
Other suppliers, including Chemlyte Solutions, Zibo Hangyu Biotechnology Development Co., Ltd, and Weifang Yangxu Group Co., Ltd, also offer the compound with an assay purity of approximately 99% .
Related Compounds and Derivatives
Several structurally related compounds exist that share the basic androstadiene framework with different protecting groups or additional functional groups:
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3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol (CAS: 61252-31-1): An acetylated derivative with the acetyl group at the 3-position .
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Trimethylsilyl (TMS) derivatives: Used in gas chromatography/mass spectrometry analysis of steroids, featuring TMS groups instead of TBDMS protection.
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Androstadiene derivatives without protecting groups: These serve as precursors or deprotected products in synthetic pathways.
The existence of these related compounds highlights the importance of selective protection strategies in steroid chemistry for enabling precise synthetic manipulations.
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